

# A Technical Guide to Sourcing 3-Methylaminopiperidine Dihydrochloride for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Methylaminopiperidine dihydrochloride

**Cat. No.:** B165135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for researchers on sourcing **3-Methylaminopiperidine dihydrochloride** (CAS No. 127294-77-3), a critical building block in pharmaceutical research. The focus is on ensuring the quality and integrity of this compound for reliable and reproducible experimental outcomes.

## Introduction to 3-Methylaminopiperidine Dihydrochloride

**3-Methylaminopiperidine dihydrochloride** is a versatile piperidine derivative widely utilized as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its structural features make it a valuable component in medicinal chemistry, particularly in the development of novel therapeutics. The purity and characterization of this starting material are paramount, as impurities can lead to unforeseen side reactions, impact the pharmacological profile of the final compound, and compromise the validity of research findings.

Chemical Identity and Properties:

| Property          | Value                                                |
|-------------------|------------------------------------------------------|
| CAS Number        | 127294-77-3                                          |
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> · 2HCl |
| Molecular Weight  | 187.11 g/mol                                         |
| Appearance        | White to off-white crystalline powder                |
| Melting Point     | 199-200 °C                                           |
| Purity (typical)  | ≥95-98%                                              |

## Selecting a Commercial Supplier: A Researcher's Due Diligence

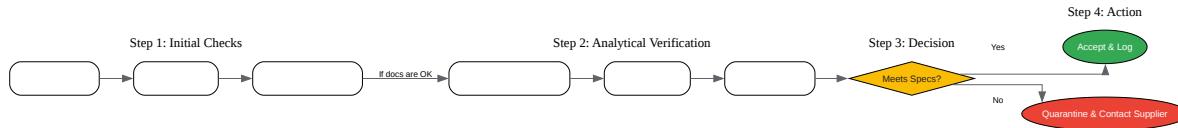
The selection of a reliable commercial supplier is a critical first step in any research project. For a starting material like **3-Methylaminopiperidine dihydrochloride**, the quality of the supplier directly translates to the quality of the research.

### Key Quality Indicators to Scrutinize:

- **Comprehensive Certificate of Analysis (CoA):** A CoA is a non-negotiable document that provides evidence of a specific batch's quality. It should include not just the identity and purity, but also the methods used for testing and the results obtained. While a specific CoA for this compound is not publicly available, researchers should look for CoAs that resemble the detail provided for similar compounds, including appearance, solubility, identity confirmation by NMR, and purity assessment by a chromatographic technique like GC or HPLC.<sup>[2]</sup>
- **Purity and Impurity Profile:** Suppliers should clearly state the purity of their material and the method used for its determination. Understanding the potential impurities is also crucial, as they can arise from the synthetic route employed.
- **Batch-to-Batch Consistency:** For long-term studies or projects that require larger quantities over time, inquiring about the supplier's ability to provide material with consistent quality between batches is essential.

- Technical Documentation and Support: Reputable suppliers will readily provide Safety Data Sheets (SDS) and may offer access to technical support specialists who can answer questions about the product's properties and handling.

#### Evaluating a Supplier's Quality Management System:


Certification to internationally recognized quality standards, such as ISO 9001:2015, indicates that the supplier has a robust quality management system in place.<sup>[3]</sup> This provides an additional layer of confidence in the supplier's ability to consistently deliver high-quality products.

#### Comparative Table of Potential Commercial Suppliers:

| Supplier                        | Noted for                                                             | Quality System Mentioned                                                |
|---------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------|
| Chem-Impex                      | Pharmaceutical research intermediates. <sup>[1]</sup>                 | Provides SDS and Product Specification sheets. <sup>[1]</sup>           |
| Amerigo Scientific              | Specialist distributor for life sciences. <sup>[4]</sup>              | -                                                                       |
| BOC Sciences                    | Global supplier of research chemicals and pharmaceutical ingredients. | -                                                                       |
| TCI America (via CP Lab Safety) | Fine chemicals for research. <sup>[5]</sup>                           | Provides MSDS. <sup>[5]</sup>                                           |
| AKSci                           | Provides specifications and safety information.                       | Full quality assurance mentioned.                                       |
| Pipzine Chemicals               | Factory-direct supply with a focus on bulk orders.                    | Strict quality protocols and rigorous testing mentioned. <sup>[6]</sup> |

## Incoming Quality Control: Trust but Verify

Upon receiving any chemical, especially a critical starting material, performing in-house quality control is a vital step to validate the supplier's claims and ensure the material is suitable for its intended use.

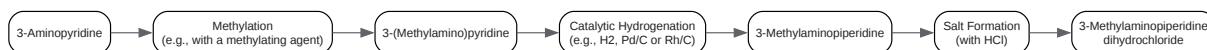
Workflow for Incoming Quality Control of **3-Methylaminopiperidine Dihydrochloride**[Click to download full resolution via product page](#)

Caption: Incoming Quality Control Workflow for **3-Methylaminopiperidine Dihydrochloride**.

Step-by-Step Protocol for Purity Verification by HPLC (Adapted from similar compounds):

This method is based on HPLC techniques used for the analysis of similar aminopiperidine compounds and may require optimization.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Objective: To determine the purity of **3-Methylaminopiperidine dihydrochloride** and identify any major impurities.
- Instrumentation:
  - High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  - C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Reagents:
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade)
  - Phosphate buffer (e.g., potassium phosphate monobasic)


- **3-Methylaminopiperidine dihydrochloride** sample
- Procedure:
  - Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good separation.
  - Standard Solution Preparation: Accurately weigh a small amount of the **3-Methylaminopiperidine dihydrochloride** reference standard and dissolve it in the mobile phase to a known concentration.
  - Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
  - Chromatographic Conditions:
    - Flow Rate: 1.0 mL/min
    - Injection Volume: 10 µL
    - Column Temperature: 30 °C
    - UV Detection: As 3-Methylaminopiperidine lacks a strong chromophore, derivatization with a UV-absorbing agent like benzoyl chloride might be necessary for sensitive detection.<sup>[9]</sup> Alternatively, a detector like a Charged Aerosol Detector (CAD) could be used for non-derivatized analysis.<sup>[8]</sup>
  - Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
  - Data Interpretation: Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity. Calculate the purity of the sample by the area percentage method.

## Understanding Potential Impurities

Knowledge of the synthetic route to **3-Methylaminopiperidine dihydrochloride** is crucial for predicting potential impurities. While specific synthesis for this exact molecule is not widely published, a likely route can be inferred from the synthesis of similar aminopiperidines.[\[3\]](#)[\[12\]](#) [\[13\]](#)

#### Plausible Synthetic Pathway:

A common approach to synthesizing substituted piperidines involves the reduction of a corresponding pyridine precursor.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic route for **3-Methylaminopiperidine dihydrochloride**.

#### Potential Process-Related Impurities:

- Unreacted Starting Materials: Residual 3-aminopyridine or 3-(methylamino)pyridine.
- By-products of Methylation: Over-methylated or other side products from the methylation step.
- Incompletely Reduced Intermediates: Partially hydrogenated pyridine derivatives.
- Catalyst Residues: Traces of palladium or rhodium from the hydrogenation step.
- Solvents: Residual solvents used in the synthesis and purification steps.

The presence of aminopyridines as impurities is of particular concern due to their potential genotoxicity.[\[7\]](#) Therefore, the chosen analytical method for quality control should be capable of separating and detecting these potential impurities.

## Safe Handling, Storage, and Disposal

Piperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.

- **Handling:** Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

## Conclusion: Ensuring the Integrity of Your Research

The quality of your research is fundamentally linked to the quality of your starting materials. By carefully selecting a reputable supplier, performing thorough incoming quality control, and handling the compound with appropriate safety measures, researchers can ensure the integrity and reproducibility of their work. This diligence minimizes the risk of experimental variability and contributes to the generation of reliable and high-impact scientific data.

## References

- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
- Amerigo Scientific. 3-Methylamino-piperidine dihydrochloride. [\[Link\]](#)
- HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride. [\[Link\]](#)
- Human Metabolome Database. <sup>1</sup>H NMR Spectrum of Piperidine. [\[Link\]](#)
- Google Patents. Synthesis process of 3-methylamino-piperidine.
- Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. [\[Link\]](#)
- Google Patents. Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [\[Link\]](#)
- Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.
- Google Patents. The HPLC analytical approach of 3-amino piperidine.

- ResearchGate.
- CP Lab Safety. 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. [\[Link\]](#)
- Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [\[Link\]](#)
- Pipzine Chemicals. **3-Methylaminopiperidine Dihydrochloride.** [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online.](#)

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. 3-Methylamino-piperidine dihydrochloride - Amerigo Scientific [amerigoscientific.com]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. 3-Methylaminopiperidine Dihydrochloride | High Purity Chemical Supplier in China | Specifications, Safety Data & Pricing [pipzine-chem.com]
- 7. HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Application of (R)-3-(Boc-Amino)piperidine\_Chemicalbook [chemicalbook.com]
- 13. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- To cite this document: BenchChem. [A Technical Guide to Sourcing 3-Methylaminopiperidine Dihydrochloride for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165135#commercial-suppliers-of-3-methylaminopiperidine-dihydrochloride-for-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)